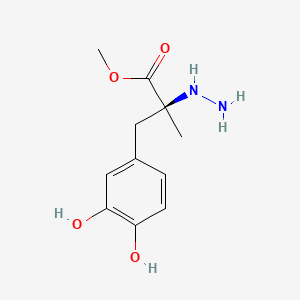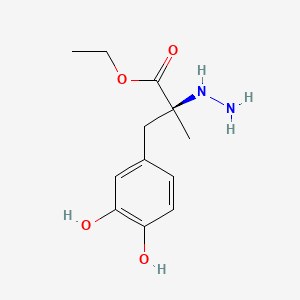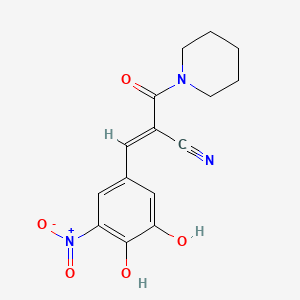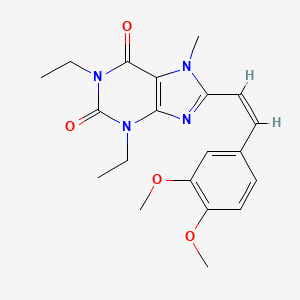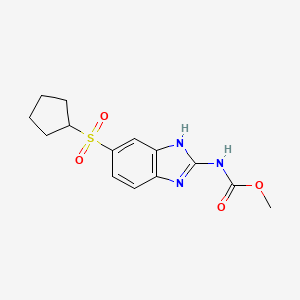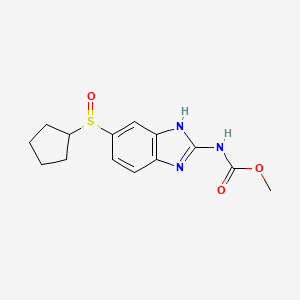
Cefamandole Impurity C Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefamandole Impurity C Sodium Salt is a chemical substance with the molecular formula C20H19N6O6S2.Na . It is an impurity of Cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity . It is the sodium salt form of cefamandole formyl ester .
Molecular Structure Analysis
The molecular structure of Cefamandole Impurity C Sodium Salt is characterized by absolute stereochemistry . It has three defined stereocenters . The molecular weight is 526.52 .Applications De Recherche Scientifique
Antibiotic Resistance Studies
Cefamandole is used to study antibiotic resistance . It’s effective against various bacteria, including E. coli, H. influenza, S. pneumoniae, and S. aureus . This makes it a valuable tool in understanding how bacteria develop resistance to antibiotics.
Penicillin-Binding Proteins (PBPs) Research
Cefamandole is used to study the effects of expression and inhibition of penicillin-binding proteins . PBPs are essential for bacterial cell wall synthesis. By studying the interaction between Cefamandole and PBPs, researchers can gain insights into the mechanisms of bacterial cell wall synthesis and its inhibition.
Host Defence Mechanisms
Cefamandole is used to study the cooperation of antibiotics with host defence mechanisms . This research can help understand how antibiotics can enhance the body’s natural defenses against bacterial infections.
Peptidoglycan Layer Synthesis
Cefamandole, a cephalosporin antibiotic, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . This makes it a useful tool in studying the process of peptidoglycan layer synthesis in bacteria.
Hypoprothrombinemia Studies
As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia . This makes it a valuable tool in studying the causes and effects of hypoprothrombinemia.
Nephrotoxicity Research
Cefamandole has been used in studies related to nephrotoxicity . This research can help understand the impact of antibiotics on kidney function and contribute to the development of safer drugs.
Mécanisme D'action
Target of Action
Cefamandole, a cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the peptidoglycan layer of bacterial cell walls .
Mode of Action
Like all beta-lactam antibiotics, Cefamandole binds to specific PBPs, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the synthesis of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall .
Biochemical Pathways
The binding of Cefamandole to PBPs inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the peptidoglycan synthesis pathway leads to a weakened cell wall, eventually causing cell lysis and death .
Result of Action
The bactericidal action of Cefamandole results from the inhibition of cell-wall synthesis . This leads to cell lysis and death, effectively eliminating the bacterial infection . Cefamandole has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Safety and Hazards
Cefamandole sodium salt can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefamandole Impurity C Sodium Salt involves the conversion of 7-aminocephalosporanic acid (7-ACA) to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Ethyl acetate (CH3COOC2H5)", "Sodium bicarbonate (NaHCO3)", "Hydrogen peroxide (H2O2)", "Water (H2O)" ], "Reaction": [ "1. Dissolve 7-ACA in methanol and add NaOH to adjust the pH to 9.5.", "2. Add a solution of ethyl acetate in methanol to the reaction mixture and stir for 1 hour at room temperature.", "3. Add acetic acid to adjust the pH to 4.5.", "4. Extract the impurity using ethyl acetate and wash with water.", "5. Dry the organic layer over sodium sulfate and evaporate the solvent.", "6. Dissolve the impurity in water and adjust the pH to 7.0 using NaHCO3.", "7. Add H2O2 to the solution and stir for 1 hour at room temperature.", "8. Extract the impurity using ethyl acetate and wash with water.", "9. Dry the organic layer over sodium sulfate and evaporate the solvent.", "10. Dissolve the impurity in water and add NaOH to adjust the pH to 7.5.", "11. Filter the solution and collect the solid product, which is Cefamandole Impurity C Sodium Salt." ] } | |
Numéro CAS |
36922-16-4 |
Formule moléculaire |
C20H19N6O6S2. Na |
Poids moléculaire |
503.54 22.99 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



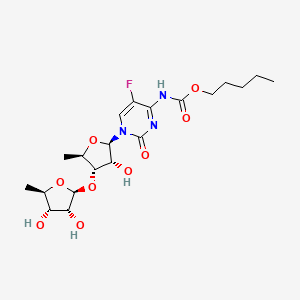
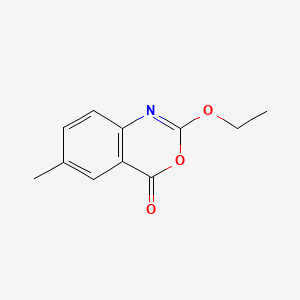
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)

